
Methyl bromo(chloro)acetate
Overview
Description
Methyl bromo(chloro)acetate is a chemical compound with the molecular formula CHBrClO . It is an organic building block that has been used as a reactant in the preparation of isoquinolinone indole acetic acid derivatives as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases .
Synthesis Analysis
Methyl bromoacetate is an α-bromo ester. Reactions of the methyl bromoacetate with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) yield alkylated carbene complexes . It has been used in the synthesis of novel coumarins and was also employed in the synthesis of cis-cyclopropanes .Molecular Structure Analysis
The molecular structure of Methyl bromo(chloro)acetate is CHBrClO . The average mass is 187.420 Da and the monoisotopic mass is 185.908310 Da .Chemical Reactions Analysis
Methyl bromoacetate is an alkylating agent. It has been used to alkylate phenol and amino groups . Moreover, it can be used to make vitamins and pharmaceutical drugs. It is commonly used as a reagent in chemical modification of histidine . In addition, methyl bromoacetate also uses in the synthesis of coumarins and cis-cyclopropane .Physical And Chemical Properties Analysis
Methyl bromo(chloro)acetate has an average mass of 187.420 Da and a monoisotopic mass of 185.908310 Da .Scientific Research Applications
Chemical Properties and Applications
- Methyl bromo(chloro)acetate and related compounds have been studied for their chemical properties, such as excess volumes in binary liquid systems and their behavior at different temperatures. These properties are essential for various chemical processes and applications in materials science. For instance, Rathnam, Singh, and Kumar (2008) explored the excess volumes of binary solutions of methyl formate with bromo-, chloro-, and nitrobenzenes (Rathnam, Singh, & Kumar, 2008).
Analytical Chemistry
- In analytical chemistry, derivatives of methyl bromo(chloro)acetate have been used for the quantitation of chloro-, bromo-, and iodoacetic acids in alcoholic beverages, providing a sensitive and straightforward method for determining these toxic components (Cardador & Gallego, 2012).
Organic Synthesis and Chemical Reactions
- The reaction of methyl bromo(chloro)acetate derivatives with other chemicals to form new compounds has been a topic of research. For example, Irikawa et al. (1989) investigated the reaction of Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-Bromosuccinimide (Irikawa, Mutoh, Uehara, & Okumura, 1989). Such research contributes significantly to the field of synthetic chemistry.
Environmental Science and Ecology
- Methyl bromo(chloro)acetate compounds have been studied for their environmental impact. For example, emissions of methyl bromide, a related compound, from biomass burning contribute significantly to the stratospheric bromine budget, affecting atmospheric chemistry and potentially climate change (Man� & Andreae, 1994).
Biochemistry and Pharmacology
- While avoiding drug use and dosage details, it's noteworthy that derivatives of methyl bromo(chloro)acetate have been explored for their potential in creating new medicinal compounds. The synthesis and biological evaluation of chloro and bromo substituted compounds show the potential of these derivatives in the development of novel therapeutic agents (Bachar & Lahiri, 2004).
Mechanism of Action
Target of Action
Methyl bromo(chloro)acetate is an α-bromo ester . It primarily targets the conjugate base of (methylmethoxycarbene)pentacarbonylchromium(0), which is a carbene complex . Carbenes are highly reactive species in organic chemistry and play a crucial role in various chemical reactions.
Mode of Action
The compound interacts with its target by undergoing a reaction that yields alkylated carbene complexes . This interaction involves the transfer of the methyl bromo(chloro)acetate molecule to the carbene complex, resulting in the formation of a new compound .
Biochemical Pathways
For instance, it has been used in the synthesis of novel coumarins .
Result of Action
The primary result of Methyl bromo(chloro)acetate’s action is the formation of alkylated carbene complexes . These complexes can then participate in further reactions, leading to the synthesis of novel compounds. For example, Methyl bromo(chloro)acetate has been employed in the synthesis of cis-cyclopropanes .
Safety and Hazards
Methyl bromoacetate can be toxic by ingestion and inhalation. It can also irritate the skin and eyes . It is classified as a hazard by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with hazard statements including H301 - Toxic if swallowed, H314 - Causes severe skin burns and eye damage, and H317 - May cause an allergic skin reaction .
properties
IUPAC Name |
methyl 2-bromo-2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO2/c1-7-3(6)2(4)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBYPHGWXYLWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334139 | |
| Record name | Methyl bromochloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20428-74-4 | |
| Record name | Methyl bromochloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20428-74-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




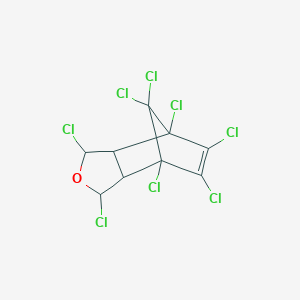

![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
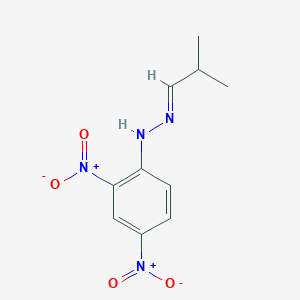
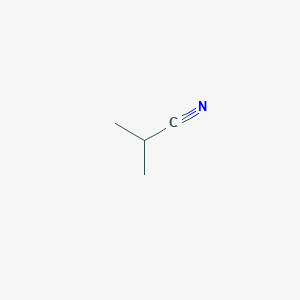

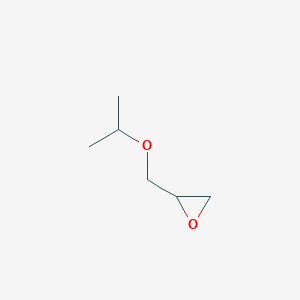
![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)



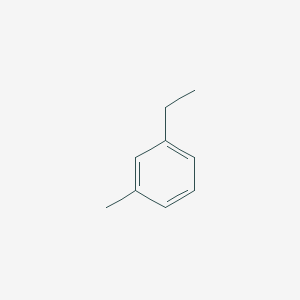
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)